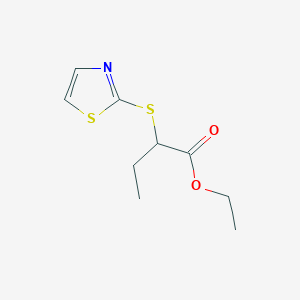
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate, also known as ETB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. ETB belongs to the class of thiazole-based compounds that have been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
作用機序
The mechanism of action of Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, including the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reduce the expression of COX-2 and iNOS, which are involved in the production of inflammatory mediators. Additionally, this compound has been found to exhibit antimicrobial activity by disrupting the cell membrane of bacteria and fungi. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating caspase-dependent pathways.
実験室実験の利点と制限
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has several advantages for lab experiments, including its low toxicity and ease of synthesis. However, its limited solubility in water and other solvents can pose a challenge for its use in certain experiments. Additionally, the lack of detailed information on its pharmacokinetics and pharmacodynamics limits its use in preclinical and clinical studies.
将来の方向性
There are several future directions for the research on Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate. One potential area of study is the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and its potential therapeutic applications in various diseases. Furthermore, the development of targeted delivery systems for this compound could enhance its efficacy and reduce its toxicity in vivo.
合成法
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate can be synthesized using a multi-step process that involves the reaction of thiazole-2-thiol with ethyl bromoacetate in the presence of a base, followed by esterification with butyric acid. The final product is obtained by the removal of the protecting group from the thiazole ring.
科学的研究の応用
Ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory activity by inhibiting the production of various pro-inflammatory cytokines. Additionally, this compound has been shown to possess antimicrobial properties against a wide range of bacterial and fungal strains. Furthermore, this compound has been found to exhibit anticancer activity by inducing apoptosis in cancer cells.
特性
IUPAC Name |
ethyl 2-(1,3-thiazol-2-ylsulfanyl)butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2S2/c1-3-7(8(11)12-4-2)14-9-10-5-6-13-9/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYZTNVFSDJPFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)SC1=NC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)-1,1,1-trifluoropropan-2-ol](/img/structure/B7595069.png)
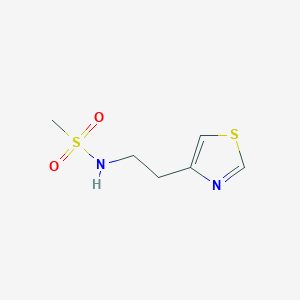
![[5-[(2-Iodoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595084.png)
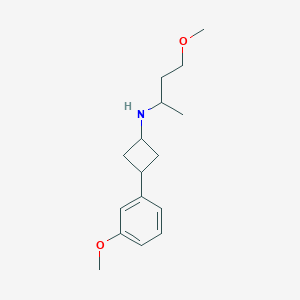
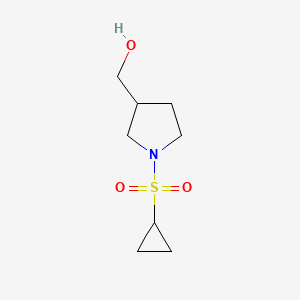
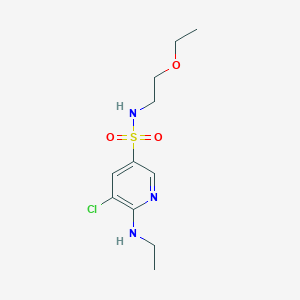

![6-[[3-(Hydroxymethyl)phenyl]methylamino]pyridine-2-carbonitrile](/img/structure/B7595119.png)

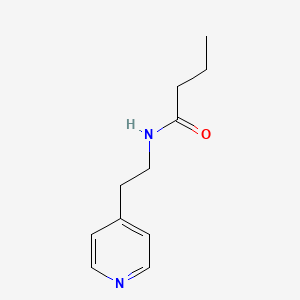
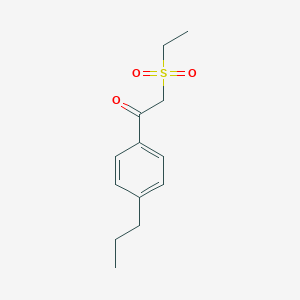
![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![1H-pyrazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595164.png)
![5-[(1-Cyclopropylpyrrolidin-3-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7595183.png)